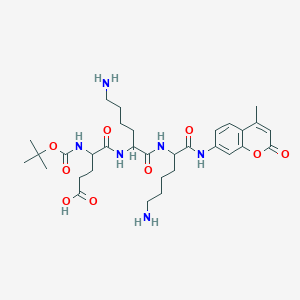
Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl tetrapeptide-11 is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. It is primarily used in the cosmetic industry for its anti-aging properties. This compound is known for its ability to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-11 is synthesized through a chemical process that involves the acetylation of tetrapeptide-11. The tetrapeptide-11 itself is formed by linking the amino acids proline, proline, tyrosine, and leucine in a specific sequence. The acetylation process involves reacting tetrapeptide-11 with acetic acid under controlled conditions to form acetyl tetrapeptide-11 .
Industrial Production Methods: In industrial settings, the production of acetyl tetrapeptide-11 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions during its synthesis. It can also participate in other chemical reactions typical of peptides, such as hydrolysis and oxidation.
Common Reagents and Conditions:
Acetylation: Acetic acid is used as the acetylating agent.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the peptide.
Major Products Formed:
Acetylation: Acetyl tetrapeptide-11 is the primary product.
Hydrolysis: The hydrolysis of acetyl tetrapeptide-11 can yield its constituent amino acids.
Oxidation: Oxidation can lead to the formation of oxidized peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Acetyl tetrapeptide-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its role in cell signaling and protein synthesis.
- Used in research on skin cell proliferation and differentiation .
Medicine:
- Explored for its potential in wound healing and tissue regeneration.
- Investigated for its anti-inflammatory properties .
Industry:
- Widely used in the cosmetic industry for its anti-aging effects.
- Incorporated into skincare products to improve skin firmness and elasticity .
Wirkmechanismus
Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It enhances the production of Syndecan-1 and Collagen XVII, which are crucial for maintaining the integrity of the epidermis and the dermo-epidermal junction. This leads to improved skin elasticity, firmness, and overall appearance .
Vergleich Mit ähnlichen Verbindungen
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties.
Acetyl hexapeptide-8: Reduces the appearance of wrinkles by inhibiting muscle contractions
Uniqueness: Acetyl tetrapeptide-11 is unique in its ability to specifically target and enhance the synthesis of Syndecan-1 and Collagen XVII. This targeted action makes it particularly effective in improving skin cohesion and elasticity, setting it apart from other peptides used in anti-aging treatments .
Eigenschaften
Molekularformel |
C27H38N4O7 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
2-[[2-[[1-(1-acetylpyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38) |
InChI-Schlüssel |
KQEQPUBSXXOUGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

